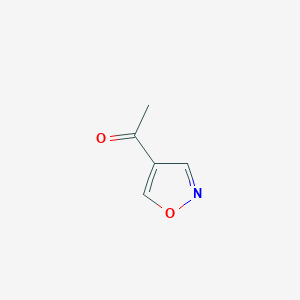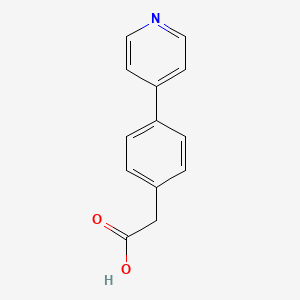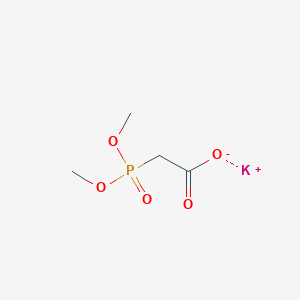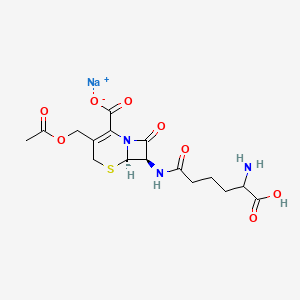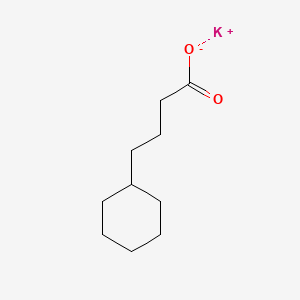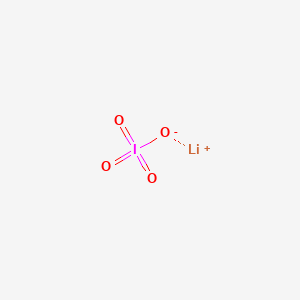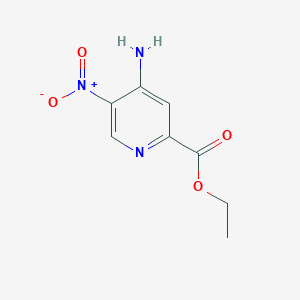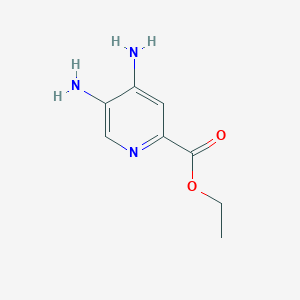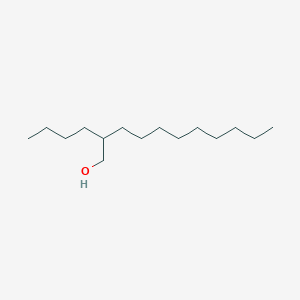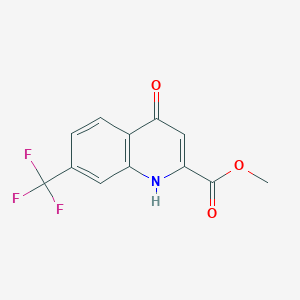
1-(4-Vinylbenzyl)-1H-imidazole
Vue d'ensemble
Description
1-(4-Vinylbenzyl)-1H-imidazole is an organic compound that features both a vinyl group and an imidazole ring
Applications De Recherche Scientifique
1-(4-Vinylbenzyl)-1H-imidazole has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Vinylbenzyl)-1H-imidazole can be synthesized through a substitution reaction involving 1H-imidazole and 4-vinylbenzyl chloride. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Vinylbenzyl)-1H-imidazole undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, making it a valuable monomer for creating polymers with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the vinyl group.
Reduction: Reducing agents such as sodium borohydride can reduce the imidazole ring to form different derivatives.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions to modify the imidazole ring.
Major Products Formed
Mécanisme D'action
The mechanism of action of 1-(4-Vinylbenzyl)-1H-imidazole involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that exhibit antimicrobial properties. Additionally, the vinyl group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties .
Comparaison Avec Des Composés Similaires
1-(4-Vinylbenzyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Vinylbenzyl)-3-butylimidazolium chloride: This compound has similar polymerization properties but differs in its ionic nature.
1-(3-aminopropyl)-3-(4-vinylbenzyl)imidazolium 4-styrenesulfonate: This compound is used in the synthesis of polymeric ionic liquids and has different functional groups that impart unique properties.
4-Vinylbenzyl-substituted silver(I) N-heterocyclic carbene complexes: These compounds are used in antimicrobial applications and have different metal coordination properties.
Propriétés
IUPAC Name |
1-[(4-ethenylphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRSGMFTZVXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592372 | |
| Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78430-91-8 | |
| Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


